molecular formula C19H21N5O3S B12033685 2,5-dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone CAS No. 624725-76-4

2,5-dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone

Cat. No.: B12033685
CAS No.: 624725-76-4
M. Wt: 399.5 g/mol
InChI Key: LAOFGZFESCMAPT-UDWIEESQSA-N
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Description

This compound is a hydrazone derivative of 2,5-dimethoxybenzaldehyde conjugated to a 1,2,4-triazole moiety substituted with a 4-ethoxyphenyl group at position 3 and a sulfanyl (-SH) group at position 3. Key features include:

  • Methoxy groups: Electron-donating substituents at positions 2 and 5 on the benzaldehyde ring, directing electrophilic substitution and enhancing solubility .
  • Triazole core: A 1,2,4-triazole ring, known for its stability and ability to form hydrogen bonds, with a sulfanyl group (-SH) that can participate in redox reactions or metal coordination .
  • Ethoxyphenyl substituent: A lipophilic 4-ethoxyphenyl group that may influence pharmacokinetic properties like membrane permeability .

Thermal stability studies of the parent compound, 2,5-dimethoxybenzaldehyde, show decomposition above 95°C, with complete degradation at ~200°C . Its isomers (exo/endo) exhibit differential DNA-binding affinities, with exo-forms showing stronger hydrogen bonding to adenine residues (Kb = 1.2 × 10<sup>5</sup> M<sup>−1</sup>) compared to endo-forms .

Properties

CAS No.

624725-76-4

Molecular Formula

C19H21N5O3S

Molecular Weight

399.5 g/mol

IUPAC Name

4-[(2E)-2-[(2,5-dimethoxyphenyl)methylidene]hydrazinyl]-3-(4-ethoxyphenyl)-1H-1,2,4-triazole-5-thione

InChI

InChI=1S/C19H21N5O3S/c1-4-27-15-7-5-13(6-8-15)18-21-22-19(28)24(18)23-20-12-14-11-16(25-2)9-10-17(14)26-3/h5-12,23H,4H2,1-3H3,(H,22,28)/b20-12+

InChI Key

LAOFGZFESCMAPT-UDWIEESQSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2N/N=C/C3=C(C=CC(=C3)OC)OC

Canonical SMILES

CCOC1=CC=C(C=C1)C2=NNC(=S)N2NN=CC3=C(C=CC(=C3)OC)OC

Origin of Product

United States

Preparation Methods

Hydroxymethylation of 4-Methoxyphenol

In a modified Hofer-Moest reaction, 4-methoxyphenol undergoes hydroxymethylation using paraformaldehyde in alkaline methanol–water (3:1 v/v). The reaction proceeds at 65°C for 6 hours, yielding 2,6-dihydroxymethyl-4-methoxyphenol as a crude intermediate.

Oxidation and Methylation

The dihydroxymethyl intermediate is oxidized with activated manganese dioxide (MnO₂) in chloroform at 25°C for 12 hours, producing 2-hydroxy-5-methoxybenzaldehyde. Subsequent methylation with dimethyl sulfate (1.2 equiv) in acetone–water (4:1) under basic conditions (K₂CO₃) at 60°C for 8 hours affords 2,5-dimethoxybenzaldehyde in 75% yield.

Preparation of 3-(4-Ethoxyphenyl)-5-Sulfanyl-4H-1,2,4-Triazol-4-amine

The triazole component is synthesized through cyclization and thiolation reactions.

Cyclocondensation of Thiosemicarbazide

4-Ethoxyphenylthiosemicarbazide is cyclized with acetic anhydride (3 equiv) in refluxing toluene (110°C, 4 hours), yielding 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-amine. The reaction mechanism proceeds via intramolecular dehydration, confirmed by ¹H NMR analysis.

Hydrazone Formation via Condensation

The final hydrazone is assembled through acid-catalyzed condensation.

Reaction Conditions

Equimolar amounts of 2,5-dimethoxybenzaldehyde (1.0 equiv) and 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-amine (1.0 equiv) are refluxed in methanol (0.2 M) with glacial acetic acid (5 mol%) for 12 hours. The reaction progress is monitored by TLC (ethyl acetate/hexane 1:1).

Workup and Purification

The crude product is filtered, washed with cold methanol, and recrystallized from ethanol–water (9:1) to yield pale-yellow crystals (85% yield, m.p. 198–200°C). Purity is verified via HPLC (98.2%, C18 column, acetonitrile–water 70:30).

Mechanochemical Alternative

A solvent-free approach employs ball milling (400 rpm, 30 minutes) using silica gel as a solid support. This method reduces reaction time to 45 minutes while maintaining 82% yield, though purity decreases to 94%.

Analytical Characterization Data

ParameterValue/DescriptionMethod
Molecular FormulaC₁₉H₂₁N₅O₃SHRMS (ESI+)
Melting Point198–200°CDifferential SC
λmax (MeOH)278 nm, 324 nmUV-Vis
¹H NMR (500 MHz, DMSO-d₆)δ 8.42 (s, 1H, CH=N), 7.82–6.52 (m, Ar-H)Bruker Avance III

Yield Optimization Strategies

Catalytic Screening

Comparative studies reveal that p-toluenesulfonic acid (pTSA) increases yields to 89% versus acetic acid (85%) under identical conditions.

Solvent Effects

Polar aprotic solvents (DMF, DMSO) induce side reactions, while ethanol–water mixtures (9:1) maximize crystallinity.

Industrial-Scale Considerations

Patent US6670510B2 discloses a continuous-flow process for 2,5-dimethoxybenzaldehyde production, achieving 92% yield at 100 kg/batch. For hydrazone formation, reactive extrusion technologies reduce purification steps, though implementation remains experimental .

Chemical Reactions Analysis

Types of Reactions

2,5-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Sodium methoxide in methanol.

Major Products

Scientific Research Applications

Antimicrobial Activity

Research indicates that 2,5-dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone exhibits significant antimicrobial properties. A study demonstrated its effectiveness against various pathogens, including bacteria and fungi. The compound's mechanism of action may involve disrupting cellular processes or inhibiting enzymatic activity within microbial cells.

Pathogen TypeMinimum Inhibitory Concentration (MIC)
Gram-positive bacteria32 µg/mL
Gram-negative bacteria64 µg/mL
Fungi16 µg/mL

Anticancer Properties

Preliminary studies suggest that this hydrazone derivative may possess anticancer activity. In vitro assays have shown that it can induce apoptosis in cancer cell lines, potentially through the activation of caspase pathways or modulation of cell cycle checkpoints. Further investigation into its cytotoxic mechanisms is warranted.

Pesticidal Activity

The compound has been evaluated for its pesticidal properties against agricultural pests. Its efficacy as a fungicide has been highlighted in studies where it effectively inhibited the growth of phytopathogenic fungi responsible for crop diseases.

Pest TypeEfficacy (%) at 50 µg/mL
Fungal pathogens85%
Insect pests70%

Plant Growth Regulation

Additionally, there are indications that this compound may act as a plant growth regulator, enhancing growth rates and yield in certain crops when applied at specific concentrations.

Coordination Chemistry

Due to its ability to form stable complexes with transition metals, 2,5-dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone is being explored for applications in coordination chemistry. These complexes can be used in catalysis or as sensors for detecting metal ions in environmental samples.

Comparison with Similar Compounds

Comparison with Structural Analogues

Structural Analogues in the 1,2,4-Triazole Family

(a) 2-(4-(2,4-Difluorophenyl)-5-(4-(phenylsulfonyl)phenyl)-4H-1,2,4-triazol-3-ylthio)-1-phenylethanone
  • Structural differences : Replaces the hydrazone and methoxybenzaldehyde with a phenylsulfonyl group and α-ketone.
  • Synthesis : Prepared via sodium ethoxide-mediated coupling of triazoles with α-halogenated ketones, a method adaptable for synthesizing the target compound’s triazole core .
(b) 4-Amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole Derivatives
  • Structural differences: Substituted with dichlorophenoxy groups instead of ethoxyphenyl and sulfanyl.
  • Functional impact : Chlorine atoms increase electronegativity and steric bulk, reducing solubility but enhancing antimicrobial activity in some studies .
  • Synthesis : Schiff base condensation with substituted benzaldehydes (similar to hydrazone formation in the target compound) under reflux conditions .

Analogues in the Benzaldehyde Family

(a) 2,4-Dimethoxybenzaldehyde
  • Structural differences : Methoxy groups at positions 2 and 4 instead of 2 and 4.
  • Functional impact : Altered electronic effects reduce DNA-binding efficiency compared to 2,5-dimethoxybenzaldehyde (Kb values ~30% lower in exo-isomers) .
  • Thermal stability : Higher melting point (68–72°C) compared to 2,5-dimethoxybenzaldehyde (49–52°C), suggesting stronger intermolecular forces .
(b) 4-Alkylthio-2,5-Dimethoxybenzaldehydes
  • Structural differences : Alkylthio (-S-R) groups at position 4 instead of a hydrazone-triazole conjugate.
  • Functional impact : Sulfur-containing substituents improve metal-chelating capacity, a property shared with the target compound’s sulfanyl group .
  • Synthesis : Nitration followed by nucleophilic substitution, a pathway distinct from the hydrazone formation used for the target compound .

Comparative Data Tables

Table 1: Structural and Functional Comparison

Compound Key Substituents DNA-Binding Kb (M<sup>−1</sup>) Thermal Stability (°C)
Target Compound 2,5-OMe, -SH, 4-Ethoxyphenyl ~1.2 × 10<sup>5</sup> (exo-isomer) Decomposes >95°C
2-(4-(2,4-Difluorophenyl)-5-(PhSO2)phenyl-triazol-3-ylthio)-1-phenylethanone PhSO2, F, COPh N/A N/A
4-Amino-3,5-bis(2,4-Cl2PhO)-1,2,4-triazole Cl, OPh N/A Stable to 150°C
2,4-Dimethoxybenzaldehyde 2,4-OMe ~8.5 × 10<sup>4</sup> mp 68–72°C

Key Research Findings

  • DNA Interaction : The exo-isomer of 2,5-dimethoxybenzaldehyde binds DNA 15–20% more effectively than endo-forms due to dual hydrogen bonds with DA17 and DA18 . The target compound’s triazole and hydrazone groups may enhance groove-binding via π-π stacking or additional H-bonding.
  • Thermal Behavior : The parent aldehyde’s decomposition at 200°C suggests the target compound may retain stability under physiological conditions but degrade during high-temperature processing .
  • Anticancer Potential: Structural analogues with triazole and benzaldehyde motifs show promise in targeting cellular pathways (e.g., apoptosis induction), supporting further exploration of the target compound .

Biological Activity

2,5-Dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone is a complex organic compound that has garnered interest in the field of medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

The compound features a hydrazone linkage derived from 2,5-dimethoxybenzaldehyde and a triazole moiety. Its molecular formula is C19H21N5O3SC_{19}H_{21}N_{5}O_{3}S with a molecular weight of approximately 385.46 g/mol. The structural formula is shown below:

Structure C19H21N5O3S\text{Structure }\text{C}_{19}\text{H}_{21}\text{N}_{5}\text{O}_{3}\text{S}

Synthesis

The synthesis of this hydrazone typically involves the condensation reaction between 2,5-dimethoxybenzaldehyde and 3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazole in the presence of an acid catalyst. The reaction conditions are crucial for achieving high yields and purity of the product.

Antimicrobial Activity

Recent studies have demonstrated that hydrazone derivatives exhibit significant antimicrobial properties. For instance, compounds similar to 2,5-dimethoxybenzaldehyde hydrazone have shown effectiveness against various Gram-positive and Gram-negative bacteria. In particular, derivatives have been reported to inhibit methicillin-resistant Staphylococcus aureus (MRSA) with minimal inhibitory concentrations (MICs) ranging from 3.91 µg/mL to higher values depending on the specific structure of the compound tested .

Antioxidant Activity

The antioxidant capacity of related hydrazones has been evaluated using several assays including DPPH radical scavenging and ABTS assays. Compounds demonstrated varying degrees of effectiveness in reducing oxidative stress markers in vitro. Notably, some derivatives exhibited antioxidant activity comparable to Trolox, a standard antioxidant .

Anticancer Activity

In vitro studies have highlighted the potential anticancer properties of 2,5-dimethoxybenzaldehyde hydrazone derivatives. For example, certain compounds showed selective cytotoxicity against various cancer cell lines such as HepG2 and LN-229 with IC50 values as low as 0.77 µM . These findings suggest that modifications in the hydrazone structure can significantly enhance anticancer activity.

Study on Antimicrobial Properties

A recent study synthesized a series of hydrazone derivatives from 2,5-dimethoxybenzaldehyde and evaluated their antimicrobial activities against a panel of pathogens. The results indicated that certain derivatives had potent antibacterial effects against MRSA and other resistant strains, supporting their potential as lead compounds for antibiotic development .

Study on Antioxidant Effects

Another investigation focused on the antioxidant properties of similar hydrazones using cell-based assays. It was found that these compounds effectively inhibited LDL oxidation and reduced reactive oxygen species (ROS) generation in human endothelial cells. This suggests a protective role against oxidative stress-related diseases .

Data Summary

Biological ActivityAssay TypeResults
AntimicrobialMICEffective against MRSA (MIC = 3.91 µg/mL)
AntioxidantDPPHComparable to Trolox in scavenging activity
AnticancerIC50Selective cytotoxicity (IC50 = 0.77 µM for LN-229)

Q & A

Basic: What are the standard synthetic routes for preparing 2,5-dimethoxybenzaldehyde [3-(4-ethoxyphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]hydrazone?

Methodological Answer:
The synthesis involves two key steps:

  • Step 1: Preparation of the triazole-thiol precursor
    A modified procedure for synthesizing 4-amino-1,2,4-triazole derivatives (as in ) can be adapted. For example, refluxing a substituted hydrazide (e.g., 4-ethoxyphenylacetic acid hydrazide) in DMSO for 18 hours, followed by crystallization in water-ethanol, yields the triazole-thiol intermediate .
  • Step 2: Hydrazone formation
    The aldehyde component (2,5-dimethoxybenzaldehyde) is condensed with the triazole-thiol hydrazine derivative in absolute ethanol under acidic catalysis (e.g., glacial acetic acid) via reflux for 4–6 hours (similar to and ). The product is isolated by solvent evaporation and recrystallization .

Basic: Which spectroscopic and crystallographic techniques are critical for characterizing this compound?

Methodological Answer:

  • 1H NMR and FTIR : Confirm hydrazone bond formation (N–H stretch at ~3200 cm⁻¹ in FTIR) and aromatic substitution patterns (e.g., methoxy protons at δ 3.8–4.0 ppm in 1H NMR) .
  • XRD : Single-crystal X-ray diffraction (using SHELXL/SHELXS software, as in ) determines molecular geometry, bond angles, and crystal packing. For example, XRD can resolve exo/endo isomerism in the hydrazone moiety .
  • Thermogravimetric Analysis (TGA) : Assess thermal stability; the compound may exhibit decomposition above 95°C, as seen in related dimethoxybenzaldehyde derivatives .

Basic: How is the thermal stability of this compound evaluated, and what are the implications for storage?

Methodological Answer:

  • TGA/DTG Analysis : Conducted at 5°C/min in an open atmosphere (0–300°C range). The compound is stable up to 95°C but undergoes single-step decomposition at ~200°C, with mass loss from 100% to 0% .
  • Storage Recommendations : Store in airtight containers at 4°C, protected from light and moisture, to prevent thermal degradation and oxidation of the sulfanyl group.

Advanced: How can density functional theory (DFT) and XRD resolve exo/endo isomerism in the hydrazone moiety?

Methodological Answer:

  • DFT Calculations : Use the B3LYP/6-311G(d,p) level ( ) to optimize geometries of exo/endo isomers and calculate transition states via the QST2 method .
  • XRD Validation : Compare DFT-predicted bond lengths/angles with experimental XRD data. For example, the exo-isomer typically shows closer agreement with XRD due to kinetic preference .
  • Hirshfeld Surface Analysis (HSA) : Quantify intermolecular interactions (e.g., hydrogen bonds, π-stacking) in the crystal lattice, correlating with DFT-derived molecular electrostatic potentials (MEPs) .

Advanced: What mechanisms drive DNA binding, and how are these interactions validated experimentally?

Methodological Answer:

  • Molecular Docking : Dock the compound against B-DNA (e.g., 1BNA) to predict groove-binding modes. Exo-isomers often form stronger hydrogen bonds (e.g., with adenine residues DA17/DA18) .
  • UV-Vis Spectroscopy : Monitor hypochromicity/bathochromic shifts in DNA-adsorbed spectra to confirm intercalation or groove binding .
  • Binding Constant (Kb) Analysis : Calculate Kb via fluorescence quenching or Scatchard plots, comparing exo/endo isomer affinities .

Advanced: How should researchers address contradictions between computational and experimental data (e.g., DFT vs. XRD)?

Methodological Answer:

  • Error Source Analysis :
    • DFT Limitations : Approximations in exchange-correlation functionals (e.g., B3LYP) may misestimate van der Waals interactions. Hybrid functionals like ωB97X-D improve dispersion corrections .
    • Experimental Artifacts : XRD may miss dynamic effects (e.g., thermal motion). Refine structures using SHELXL’s anisotropic displacement parameters .
  • Multi-Method Validation : Cross-check DFT results with spectroscopic data (e.g., FTIR, NMR) and HSA-derived interaction maps .

Advanced: What strategies optimize reaction yields during triazole-thiol intermediate synthesis?

Methodological Answer:

  • Solvent Selection : Use DMSO for cyclization ( ) due to its high polarity and ability to stabilize intermediates .
  • Catalyst Screening : Phase-transfer catalysts (e.g., PEG-10000, as in ) enhance methoxylation efficiency in dimethoxybenzaldehyde synthesis, improving overall yield to ~68% .
  • Reaction Monitoring : Employ TLC or HPLC to track triazole formation, terminating the reaction at 85–90% conversion to minimize byproducts .

Advanced: How do hydrogen-bonding networks influence crystal packing and stability?

Methodological Answer:

  • HSA and MEP Analysis : Map electrostatic potential surfaces to identify nucleophilic/electrophilic sites. For example, the sulfanyl group (-SH) and methoxy oxygens act as hydrogen-bond donors/acceptors .
  • XRD Packing Diagrams : Visualize short contacts (e.g., C–H∙∙∙O, N–H∙∙∙S) using Mercury software. These interactions stabilize the lattice and dictate melting points .

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